Dilaurin
Overview
Description
Dilaurin, also known as 1,3-Dilaurin, is a compound with the molecular formula C27H52O5 . It is a diglyceride intermediate compound that is often used in the conversion of triglycerides to fatty acids, esters, and/or hydrocarbons .
Synthesis Analysis
The synthesis of Dilaurin has been studied extensively. One method involves the fast pyrolysis of Dilaurin in the presence of sodium carbonate (Na2CO3) as the catalyst . Pyrolysis was conducted in a micro-pyrolyzer coupled to GC-MS equipment at 500, 550, and 600 °C for 15 seconds .
Molecular Structure Analysis
The molecular structure of Dilaurin consists of a 12-carbon acyl chain attached to a glycerol head group via an ester linkage . The molecular weight of Dilaurin is 456.7 g/mol .
Chemical Reactions Analysis
The chemical reactions of Dilaurin have been studied in the context of fast catalytic pyrolysis. At 600 °C with Na2CO3, almost total conversion of diglyceride was obtained, with the formation of 41.3% hydrocarbons (C3 to C13) .
Physical And Chemical Properties Analysis
Dilaurin has a molecular weight of 456.7 g/mol . Other physical and chemical properties of Dilaurin are not well-documented in the available literature.
Scientific Research Applications
Methods of Application
The experimental procedure involves fast pyrolysis of Dilaurin at temperatures of 500, 550, and 600 °C for 15 seconds using a micro-pyrolyzer coupled to GC-MS equipment. Sodium carbonate (Na2CO3) is used as a catalyst, and the results are compared to pyrolysis data using γ-Al2O3 as a catalyst .
Results
At 600 °C with Na2CO3, almost total conversion of Dilaurin was obtained, with the formation of 41.3% hydrocarbons (C3 to C13). Using alumina as a catalyst, 68.5% of hydrocarbons were obtained. The use of Na2CO3 and γ-Al2O3 in layers reduced the fatty acid content in the products, increasing both the reagent conversion and the hydrocarbon variety (C3 to C23). This suggests that a double bed catalytic reactor is suitable for performing a deoxygenating pretreatment and producing hydrocarbons compatible with current liquid fuels .
Antimicrobial and Antioxidant Properties
Results
The results typically include the minimum inhibitory concentration (MIC) values that indicate the effectiveness of Dilaurin against specific microbes. Antioxidant capacity is quantified through the percentage of radical inhibition.
Enzymatic Synthesis of Diacylglycerols
Methods of Application
Results: The process achieves high conversion rates of lauric acid and high content of 1,3-DAG, with the potential for large-scale production of pure 1,3-DAG for industrial applications .
Biofuel Production via Fast Pyrolysis
Methods of Application
Results: The process results in almost total conversion of Dilaurin, with significant formation of hydrocarbons, suggesting its suitability for producing hydrocarbons compatible with current liquid fuels .
Catalytic Fast Pyrolysis
Methods of Application
Pyrolysis is conducted at temperatures ranging from 500 to 600 °C using a micro-pyrolyzer coupled to GC-MS equipment. Sodium carbonate (Na2CO3) and γ-Al2O3 are used as catalysts .
Results: The process achieves almost total conversion of Dilaurin, with significant formation of hydrocarbons, suggesting its suitability for biofuel production .
Antiviral, Antibacterial, and Antifungal Activities
Methods of Application
Results: Dilaurin has been found to have antiviral, antibacterial, and antifungal activities, which could be beneficial for therapeutic applications .
Future Directions
Future research on Dilaurin could focus on its potential uses in various applications. For instance, one study suggests that the use of a double bed catalytic reactor is suitable for performing a deoxygenating pretreatment and producing hydrocarbons compatible with current liquid fuels, being potentially useful for more complex raw materials such as those from biomass treatments .
properties
IUPAC Name |
(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQOAWVKVDAJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880897 | |
Record name | Glyceryl 1,2-dilaurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dilaurin | |
CAS RN |
17598-94-6, 27638-00-2 | |
Record name | 1,2-Dilaurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17598-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Didodecanoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dilaurin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027638002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl 1,2-dilaurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lauric acid, diester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1,2-DILAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1016G3A2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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